

Spectroscopic Profile of 6-Amino-2cyanobenzothiazole: A Technical Guide

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Compound of Interest		
Compound Name:	6-Amino-2-cyanobenzothiazole	
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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Amino-2-cyanobenzothiazole**, a versatile building block in drug discovery and chemical biology. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

6-Amino-2-cyanobenzothiazole is a key intermediate in the synthesis of various biologically active molecules, including luciferin derivatives used in bioluminescence imaging. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its derivatives. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The structural features of **6-Amino-2-cyanobenzothiazole** have been elucidated using a combination of spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.95	d	8.9	CH-4
7.08	d	2.2	CH-7
6.95	dd	8.8, 2.2	CH-5
4.14	S	-	NH ₂

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
147.8	C-6
145.7	C-7a
138.3	C-3a
131.2	C-2
126.1	CH-4
117.8	CH-5
113.7	C≡N
104.0	CH-7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for **6-Amino-2-cyanobenzothiazole** are presented below.



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3300	Primary Amine	N-H Stretch
3100 - 3000	Aromatic	C-H Stretch
2230 - 2210	Nitrile	C≡N Stretch
1620 - 1580	Aromatic	C=C Stretch
1500 - 1400	Aromatic	C=C Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The expected molecular ion peak for **6-Amino-2-cyanobenzothiazole** is based on its exact mass.

Parameter	Value
Molecular Formula	C ₈ H ₅ N ₃ S
Molecular Weight	175.21 g/mol
Exact Mass	175.020418 Da[1]
Predicted Molecular Ion (M+)	m/z 175

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided to ensure reproducibility.

Synthesis of 6-Amino-2-cyanobenzothiazole

The compound can be synthesized via a multi-step process starting from 2-chloro-6-nitrobenzothiazole. The final step involves the reduction of the nitro group to an amine. A detailed, scalable synthesis has been reported in the literature.

NMR Spectroscopy



¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.[2]

IR Spectroscopy

For solid samples like **6-Amino-2-cyanobenzothiazole**, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed. A background spectrum is recorded first, followed by the spectrum of the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting ions are analyzed. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded to determine the molecular weight and fragmentation pattern.

Visualization of Spectroscopic Workflow

The logical relationship between the different spectroscopic techniques for the characterization of **6-Amino-2-cyanobenzothiazole** is illustrated in the diagram below.



Synthesis Chemical Synthesis Spectroscopic Analysis IR Spectroscopy (1H, 13C) Data Interpretation Structural Elucidation Purity Assessment

Spectroscopic Characterization of 6-Amino-2-cyanobenzothiazole

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Caption: Workflow for the characterization of **6-Amino-2-cyanobenzothiazole**.

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